molecular formula C7H6FN3 B13672302 8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine

8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13672302
M. Wt: 151.14 g/mol
InChI Key: KBZMLHUREDSABB-UHFFFAOYSA-N
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Description

8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a fluorine atom at the 8th position and a methyl group at the 6th position on the triazolo[4,3-a]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-methylpyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with a fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), to introduce the fluorine atom at the desired position. The final cyclization step is achieved by heating the intermediate in the presence of a suitable catalyst, such as phosphorus oxychloride (POCl3), to form the triazolo[4,3-a]pyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Continuous flow reactors and automated systems are often employed to achieve efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes, such as c-Met and VEGFR-2 kinases, which play crucial roles in cell signaling and proliferation. By binding to these enzymes, the compound disrupts their activity, leading to the inhibition of cancer cell growth and proliferation. Additionally, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific apoptotic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine stands out due to the presence of both a fluorine atom and a methyl group on the triazolo[4,3-a]pyridine ring system. This unique substitution pattern imparts distinct chemical properties and biological activities to the compound, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C7H6FN3

Molecular Weight

151.14 g/mol

IUPAC Name

8-fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C7H6FN3/c1-5-2-6(8)7-10-9-4-11(7)3-5/h2-4H,1H3

InChI Key

KBZMLHUREDSABB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=NN=C2C(=C1)F

Origin of Product

United States

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